7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a methyl group attached to the pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and benzyl bromide.
Nucleophilic Substitution: The benzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolopyrimidine core or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrrolopyrimidines with various functional groups replacing the chlorine atom.
Oxidation: The major products include hydroxylated or carbonylated derivatives of the original compound.
Reduction: The major products are reduced forms of the pyrrolopyrimidine core or its substituents.
Scientific Research Applications
7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents. Its derivatives have shown potential in the treatment of cancer and other diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the methyl group.
7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[3,2-d]pyrimidine: A structural isomer with the same substituents but different ring fusion.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, chlorine, and methyl groups in specific positions enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
7-benzyl-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-10-7-12-13(15)16-9-17-14(12)18(10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJOMPFGDIQXQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC3=CC=CC=C3)N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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